Cas no 36889-16-4 (D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-)

D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- structure
36889-16-4 structure
Product Name:D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
CAS-nummer:36889-16-4
MF:C20H40N4O10
MW:496.552406311035
CID:314358
PubChem ID:15574863
Update Time:2025-04-19

D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • Gentamycin Sulfate
    • 2-(1-aminoethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
    • GENTAMICIN B1
    • Gentamycin Sulfate EP Impurity C
    • (2R,3S,4S,5R,6R)-2-[(1R)-1-Aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
    • 36889-16-4
    • D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy-
    • Inchi: 1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13-,14-,15+,16-,17-,18-,19-,20+/m1/s1
    • InChI-sleutel: ABCLPPNEPBAKRL-FGMXNJDGSA-N
    • LACHT: O([C@@H]1[C@@H]([C@H]([C@](C)(CO1)O)NC)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H](C)N)O1)O)O)O)N)N

Berekende eigenschappen

  • Exacte massa: 482.258793
  • Monoisotopische massa: 482.258793
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 652
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 248
  • XLogP3: -5.8

Experimentele eigenschappen

  • Dichtheid: 1.47
  • Kookpunt: 749.3°C at 760 mmHg
  • Vlampunt: 407°C
  • Brekindex: 1.625

D-Streptamine,O-6-amino-6,7-dideoxy-D-glycero-a-D-gluco-heptopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- Beveiligingsinformatie

Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD